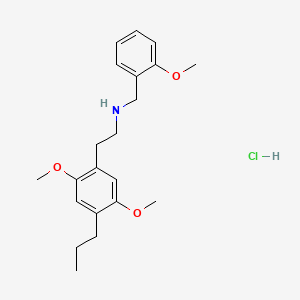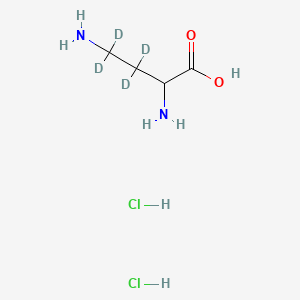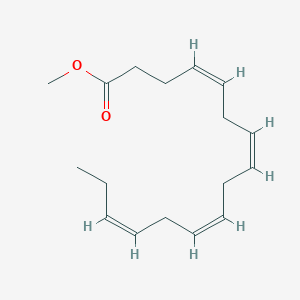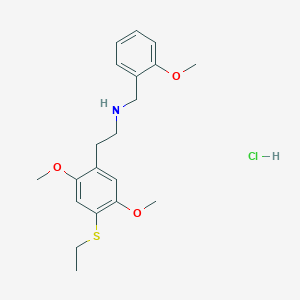
Glucocerebrosides, Gaucher/'s spleen
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
EGS-21は、エチレングリコールビス(スクシンイミジルスクシネート)としても知られており、ホモ二官能性N-ヒドロキシスクシンイミドエステルです。この化合物は、タンパク質や他の生体分子の架橋能力を持つため、生化学研究で広く使用されています。 特に膜透過性があるため、細胞内および膜内タンパク質の結合に有用です .
科学的研究の応用
EGS-21 has a wide range of applications in scientific research:
Chemistry: Used for crosslinking proteins and peptides, facilitating the study of protein-protein interactions and protein structure.
Biology: Employed in cell biology for labeling and tracking proteins within cells, as well as for studying cell surface receptors.
Medicine: Utilized in the development of drug delivery systems and in the conjugation of therapeutic agents to targeting molecules.
作用機序
EGS-21は、NHSエステルと標的分子上の第一級アミンとの間に共有結合性アミド結合を形成することで、その効果を発揮します。この架橋メカニズムは、タンパク質複合体を安定化し、その相互作用の研究を容易にするために不可欠です。 EGS-21の分子標的は、タンパク質、ペプチド、およびアクセス可能なアミン基を持つその他の生体分子です .
類似の化合物との比較
類似の化合物
スルホ-EGS: 水溶液での溶解性を高めるスルホン酸基を含み、EGS-21の水溶性アナログです。
ジスクシンイミジルスベレート(DSS): 架橋効率と特異性に影響を与える、異なるスペーサーアームの長さを持つ別のNHSエステルベースの架橋剤です。
ビス(スルホスクシンイミジル)スベレート(BS3): スルホ-EGSに似ていますが、異なるスペーサーアームの長さを持つ水溶性架橋剤です.
独自性
EGS-21は、膜透過性があるため、細胞内および膜内タンパク質の結合に特に有用です。 穏やかな条件下で第一級アミンと安定なアミド結合を形成する能力も、他の架橋剤とは異なります .
Safety and Hazards
将来の方向性
Research on glucocerebrosides has grown over the last decade, particularly in relation to neurosciences . Future research directions include further exploration of the role of glucocerebrosides in diseases such as Gaucher’s disease and Parkinson’s disease, as well as the development of new therapeutic strategies .
準備方法
合成経路と反応条件
EGS-21は、エチレングリコールとコハク酸無水物を反応させて合成し、その後N-ヒドロキシスクシンイミド(NHS)エステルを導入します。反応は通常、ジメチルスルホキシド(DMSO)やジメチルホルムアミド(DMF)などの溶媒を使用して、反応物を溶解します。 反応条件は、目的の生成物の生成を確実にするために厳密に管理され、温度は室温からわずかに上昇したレベルに維持されます .
工業生産方法
工業的な環境では、EGS-21の製造は、実験室の設定と同様の反応条件を使用して、大規模な合成が行われます。 このプロセスは、より高い収量と純度を実現するために最適化されており、多くの場合、再結晶やクロマトグラフィーなどの複数の精製工程が、不純物や副生成物を除去するために使用されます .
化学反応の分析
反応の種類
EGS-21は、NHSエステルの存在により、主に求核置換反応を起こします。これらのエステルは、タンパク質やその他の生体分子の第一級アミンと反応して、安定なアミド結合を形成します。 この化合物は、特に水が存在すると加水分解を起こし、エチレングリコールとスクシンイミドを生成します .
一般的な試薬と条件
EGS-21で使用される最も一般的な試薬には、NHSエステルと反応する第一級アミンがあります。反応は、通常、リン酸、炭酸/重炭酸、HEPES、ホウ酸などの水性緩衝液中で、pH7〜9で行われます。 Trisやグリシンなどの第一級アミンを含む緩衝液は、反応を阻害する可能性があるため、避けることが重要です .
主要な生成物
EGS-21と第一級アミンの反応によって生成される主要な生成物は、架橋されたタンパク質や他の生体分子をもたらす共有結合性アミド結合です。 EGS-21の加水分解により、エチレングリコールとスクシンイミドが生成されます .
科学研究への応用
EGS-21は、科学研究において幅広い用途があります。
化学: タンパク質とペプチドの架橋に使用され、タンパク質間の相互作用やタンパク質構造の研究を容易にします。
生物学: 細胞内タンパク質の標識と追跡、ならびに細胞表面受容体の研究のために、細胞生物学で使用されます。
医学: 薬物送達システムの開発や、標的分子への治療剤の結合に使用されます。
類似化合物との比較
Similar Compounds
Sulfo-EGS: A water-soluble analog of EGS-21, containing sulfonate groups that enhance its solubility in aqueous solutions.
Disuccinimidyl suberate (DSS): Another NHS ester-based crosslinker with a different spacer arm length, affecting its crosslinking efficiency and specificity.
Bis(sulfosuccinimidyl) suberate (BS3): A water-soluble crosslinker similar to Sulfo-EGS but with a different spacer arm length.
Uniqueness
EGS-21 is unique due to its membrane-permeable properties, making it particularly useful for intracellular and intramembrane protein conjugation. Its ability to form stable amide bonds with primary amines under mild conditions also sets it apart from other crosslinkers .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Glucocerebrosides, Gaucher's spleen involves the conversion of glucose and ceramide into glucocerebroside. This can be achieved through a series of chemical reactions.", "Starting Materials": [ "Glucose", "Ceramide" ], "Reaction": [ "Step 1: Glucose is converted to glucose-1-phosphate using ATP and the enzyme hexokinase.", "Step 2: Glucose-1-phosphate is converted to UDP-glucose using the enzyme UDP-glucose pyrophosphorylase.", "Step 3: Ceramide is activated by conversion to ceramide-1-phosphate using ATP and the enzyme ceramide kinase.", "Step 4: UDP-glucose and ceramide-1-phosphate react to form glucocerebroside and UDP using the enzyme glucosylceramide synthase." ] } | |
CAS番号 |
85305-87-9 |
分子式 |
C48H93NO8 |
分子量 |
812.3 g/mol |
IUPAC名 |
N-[(E,2S,3R)-3-hydroxy-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C48H93NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h35,37,41-43,45-48,50-51,53-55H,3-34,36,38-40H2,1-2H3,(H,49,52)/b37-35+/t41-,42+,43+,45+,46-,47+,48+/m0/s1 |
InChIキー |
POQRWMRXUOPCLD-GZXCKHLVSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O |
SMILES |
C(C1C(C(C(C(O1)NC(=O)C(CO)N)O)O)O)O |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O |
外観 |
Unit:25 mgPurity:98+%Physical solid |
同義語 |
Glucosylceramide; Ceramide beta-D-glucoside |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![pyridin-3-ylmethyl N-[(Z)-heptadec-8-enyl]carbamate](/img/structure/B594229.png)




![tert-Butyl 4-(6-formylpyrazolo[1,5-a]pyrimidin-2-yl)piperidine-1-carboxylate](/img/structure/B594235.png)

![2H-[1,3]Thiazolo[5,4-e][1,2,3]thiadiazine](/img/structure/B594237.png)


